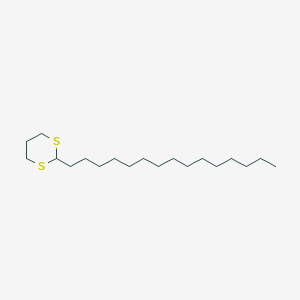
2-Pentadecyl-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecyl-1,3-dithiane is an organosulfur compound with the molecular formula C19H38S2 It is a derivative of 1,3-dithiane, where a pentadecyl group is attached to the second carbon of the dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentadecyl-1,3-dithiane typically involves the reaction of 1,3-propanedithiol with a suitable aldehyde or ketone under acidic conditions to form the dithiane ring. The pentadecyl group can be introduced through alkylation reactions using appropriate alkyl halides .
Industrial Production Methods
the general principles of dithiane synthesis can be applied, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Pentadecyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like organolithium reagents and Grignard reagents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted dithianes depending on the nucleophile used.
Scientific Research Applications
2-Pentadecyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 2-pentadecyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize carbanions, making it a versatile intermediate in organic synthesis. The compound can also interact with molecular targets through its sulfur atoms, potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: The parent compound without the pentadecyl group.
2-Heptadecyl-1,3-dithiane: Similar structure with a heptadecyl group instead of a pentadecyl group.
2-(2-Methylphenyl)-1,3-dithiane: A derivative with a methylphenyl group.
Uniqueness
2-Pentadecyl-1,3-dithiane is unique due to its long alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important .
Properties
CAS No. |
59014-51-6 |
|---|---|
Molecular Formula |
C19H38S2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-pentadecyl-1,3-dithiane |
InChI |
InChI=1S/C19H38S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3 |
InChI Key |
AFDAZDZNDWAUHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


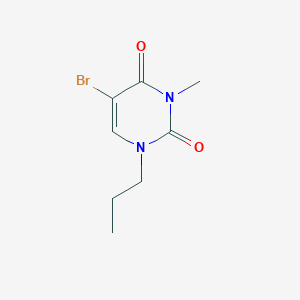
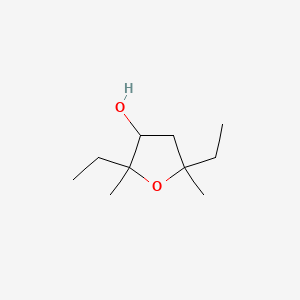
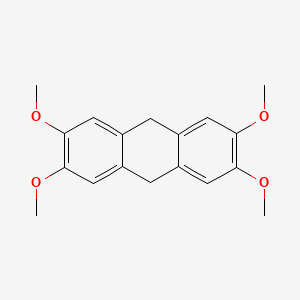



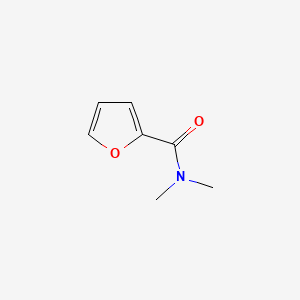
![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12003751.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003753.png)
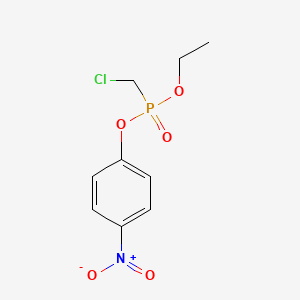
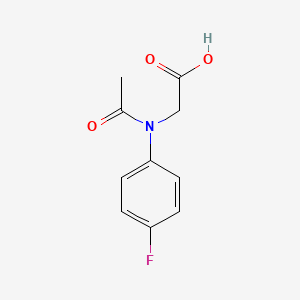
![2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12003764.png)

